molecular formula C20H20ClNO4 B1194503 9-Hydroxy-6-methyl-2,3,8-trimethoxy-11H-indeno(1,2-c)isoquinolinium chloride CAS No. 96705-56-5

9-Hydroxy-6-methyl-2,3,8-trimethoxy-11H-indeno(1,2-c)isoquinolinium chloride

Cat. No. B1194503
CAS RN: 96705-56-5
M. Wt: 373.8 g/mol
InChI Key: HTBVZYVJIWBTRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Hydroxy-6-methyl-2,3,8-trimethoxy-11H-indeno(1,2-c)isoquinolinium chloride, also known as 9-Hydroxy-6-methyl-2,3,8-trimethoxy-11H-indeno(1,2-c)isoquinolinium chloride, is a useful research compound. Its molecular formula is C20H20ClNO4 and its molecular weight is 373.8 g/mol. The purity is usually 95%.
The exact mass of the compound 9-Hydroxy-6-methyl-2,3,8-trimethoxy-11H-indeno(1,2-c)isoquinolinium chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 355457. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 9-Hydroxy-6-methyl-2,3,8-trimethoxy-11H-indeno(1,2-c)isoquinolinium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Hydroxy-6-methyl-2,3,8-trimethoxy-11H-indeno(1,2-c)isoquinolinium chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

96705-56-5

Product Name

9-Hydroxy-6-methyl-2,3,8-trimethoxy-11H-indeno(1,2-c)isoquinolinium chloride

Molecular Formula

C20H20ClNO4

Molecular Weight

373.8 g/mol

IUPAC Name

2,3,8-trimethoxy-6-methyl-11H-indeno[1,2-c]isoquinolin-6-ium-9-ol;chloride

InChI

InChI=1S/C20H19NO4.ClH/c1-21-10-12-7-18(24-3)19(25-4)8-13(12)15-5-11-6-16(22)17(23-2)9-14(11)20(15)21;/h6-10H,5H2,1-4H3;1H

InChI Key

HTBVZYVJIWBTRF-UHFFFAOYSA-N

SMILES

C[N+]1=CC2=CC(=C(C=C2C3=C1C4=CC(=C(C=C4C3)O)OC)OC)OC.[Cl-]

Canonical SMILES

C[N+]1=CC2=CC(=C(C=C2C3=C1C4=CC(=C(C=C4C3)O)OC)OC)OC.[Cl-]

Other CAS RN

96705-56-5

synonyms

9-hydroxy-2,3,8-trimethoxy-6-methyl-11H-indeno(1,2-c)isoquinolinium chloride
NSC 355457
NSC-355457

Origin of Product

United States

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